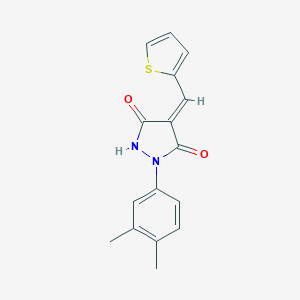
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione is not fully understood. However, it is believed to exert its anti-inflammatory and insecticidal properties through the inhibition of certain enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione exhibits anti-inflammatory and insecticidal properties. It has also been shown to have low toxicity, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione in lab experiments is its low toxicity. However, one limitation is that its mechanism of action is not fully understood, making further study necessary.
Zukünftige Richtungen
There are several future directions for the study of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione. One direction is to further investigate its potential as an anti-inflammatory agent and its possible use in the treatment of diseases such as arthritis and cancer. Another direction is to study its potential as a pesticide and its effects on the environment. Additionally, further study is needed to fully understand its mechanism of action and to explore its potential applications in materials science.
Synthesemethoden
The synthesis of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione can be achieved through a multi-step reaction starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding α,β-unsaturated aldehyde. This intermediate is then reacted with pyrazolidine-3,5-dione in the presence of a catalyst to afford the final product.
Wissenschaftliche Forschungsanwendungen
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of various diseases such as arthritis and cancer. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)18-16(20)14(15(19)17-18)9-13-4-3-7-21-13/h3-9H,1-2H3,(H,17,19)/b14-9+ |
InChI-Schlüssel |
JIXMRJVNOQHYKD-NTEUORMPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)N2)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)